4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine
Description
4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[5,4-d]pyrimidine core substituted at the 1-position with a phenyl group and at the 4-position with a diphenylmethyl-piperazinyl moiety (Fig. 1). This structure combines aromatic and nitrogen-rich components, which are characteristic of bioactive molecules targeting enzymes or receptors in the central nervous system (CNS) or oncology .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23)32-16-18-33(19-17-32)27-25-20-31-34(28(25)30-21-29-27)24-14-8-3-9-15-24/h1-15,20-21,26H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBUVYWRXKJRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the reaction of a piperazine derivative with a pyrazolopyrimidine precursor in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-(Diphenylmethyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as cell division and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) share the pyrazolo-pyrimidine backbone but differ in substituents and functional groups. Key distinctions include:
- Substituent Position: The target compound has substitutions at the 1- and 4-positions, whereas compounds feature a p-tolyl group at the 1-position and imino/hydrazine groups at the 4-position.
- Isomerization: highlights isomerization reactions (e.g., pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine to [1,5-c] isomers), which alter ring fusion patterns and electronic properties.
Thieno[3,2-d]pyrimidine Hybrid ()
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine replaces the pyrazolo[5,4-d]pyrimidine core with a thieno-pyrimidine fused system. Key differences:
- Core Heterocycle: The thieno ring introduces sulfur, enhancing π-π stacking and altering solubility. This contrasts with the nitrogen-rich pyrazolo-pyrimidine core of the target compound.
- Synthetic Yield: The thieno derivative is synthesized in 82% yield via Vilsmeier–Haack formylation and cyclization, suggesting efficient scalability compared to the target compound’s unreported yield .
- Applications: Thieno-pyrimidines are explored for kinase inhibition, while the target compound’s diphenylmethyl-piperazinyl group suggests CNS activity .
Thiazolo[5,4-d]pyrimidine Derivatives ()
Compounds like 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine feature a thiazolo-pyrimidine core with variable amine tails. Comparisons include:
- Heteroatom Effects : The thiazolo ring’s sulfur atom may increase metabolic stability compared to the pyrazolo ring’s nitrogen.
- Substituent Flexibility : compounds use diverse amine tails (e.g., furan-2-yl), whereas the target compound’s diphenylmethyl-piperazinyl group offers steric bulk for receptor binding .
Diphenylmethyl-Piperazine Impurities ()
Impurities such as 1-(Diphenylmethyl)piperazine (Imp. A) and 1,4-Bis(diphenylmethyl)piperazine (Imp. E) are structurally related but lack the pyrazolo-pyrimidine core. These are critical for pharmaceutical quality control:
- Role in Synthesis: Imp.
- Bioactivity : While the target compound’s core enhances pharmacological activity, impurities like Imp. A are pharmacologically inert but toxicologically significant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
